6-Bromo-1-ethyl-3-methyl-1H-indazole
CAS No.: 1214900-39-6
Cat. No.: VC0170978
Molecular Formula: C10H11BrN2
Molecular Weight: 239.116
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214900-39-6 |
|---|---|
| Molecular Formula | C10H11BrN2 |
| Molecular Weight | 239.116 |
| IUPAC Name | 6-bromo-1-ethyl-3-methylindazole |
| Standard InChI | InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3 |
| Standard InChI Key | GCPYHBVIKOUKNM-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)Br)C(=N1)C |
Introduction
Chemical Identity and Properties
6-Bromo-1-ethyl-3-methyl-1H-indazole (CAS No: 1214900-39-6) is characterized by its distinct molecular structure that includes three key substituents on an indazole core: a bromine atom at the 6-position, an ethyl group at the nitrogen in position 1, and a methyl group at position 3. This specific substitution pattern contributes to its chemical behavior and potential pharmacological profile.
Basic Chemical Data
The fundamental chemical properties of 6-Bromo-1-ethyl-3-methyl-1H-indazole are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1214900-39-6 |
| Molecular Formula | C10H11BrN2 |
| Molecular Weight | 239.116 g/mol |
| IUPAC Name | 6-bromo-1-ethyl-3-methylindazole |
| Standard InChI | InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3 |
| Standard InChIKey | GCPYHBVIKOUKNM-UHFFFAOYSA-N |
| SMILES Notation | CCN1C2=C(C=CC(=C2)Br)C(=N1)C |
| PubChem Compound ID | 59276343 |
Structural Characteristics
The structural features of 6-Bromo-1-ethyl-3-methyl-1H-indazole include:
-
A bicyclic indazole core consisting of a benzene ring fused to a pyrazole ring
-
A bromine atom at the 6-position of the benzene portion
-
An ethyl group (C2H5) attached to the N1 position of the pyrazole ring
-
A methyl group (CH3) at position 3 of the pyrazole ring
These substitutions create a unique electronic distribution and steric environment that influence the compound's reactivity, stability, and potential interactions with biological targets.
Chemical Reactivity Profile
The reactivity of 6-Bromo-1-ethyl-3-methyl-1H-indazole is largely governed by its structural features, particularly the presence of the bromine atom, which serves as a versatile handle for further transformations.
Nucleophilic Substitution
The bromine at the 6-position can undergo various nucleophilic aromatic substitution reactions, though these may require activating conditions due to the electron-rich nature of the indazole ring.
Cross-Coupling Reactions
The bromine substituent makes 6-Bromo-1-ethyl-3-methyl-1H-indazole an excellent candidate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Stille coupling with organostannanes
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
These transformations provide valuable routes to more complex derivatives with potential biological activities.
N-Dealkylation and Realkylation
Applications in Research and Industry
6-Bromo-1-ethyl-3-methyl-1H-indazole has potential applications in various scientific and industrial contexts, reflecting its unique structural and chemical properties.
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as:
-
A building block for the development of novel therapeutic agents
-
An intermediate in the synthesis of more complex bioactive molecules
-
A probe compound for studying specific biological pathways or targets
Synthetic Applications
The compound's reactivity profile makes it valuable in organic synthesis as:
-
A versatile intermediate for constructing more complex heterocyclic systems
-
A substrate for developing and optimizing new synthetic methodologies
-
A model compound for studying the reactivity of substituted indazoles
Industrial Relevance
In industrial settings, 6-Bromo-1-ethyl-3-methyl-1H-indazole may be employed in:
-
The development of specialized materials with unique properties
-
The creation of advanced chemical reagents for specific applications
-
The formulation of reference standards for analytical chemistry and quality control
Analytical Characterization
Proper identification and characterization of 6-Bromo-1-ethyl-3-methyl-1H-indazole typically involve multiple analytical techniques that provide complementary information about its structure and properties.
Spectroscopic Analysis
Key spectroscopic methods for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide essential information about the carbon and hydrogen framework
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups and structural features
-
Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns characteristic of the indazole structure with its specific substitution pattern
-
UV-Visible Spectroscopy: Offers insights into the electronic properties of the conjugated ring system
Chromatographic Methods
Chromatographic techniques commonly used for purity assessment and identification include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), particularly when coupled with mass spectrometry
-
Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume